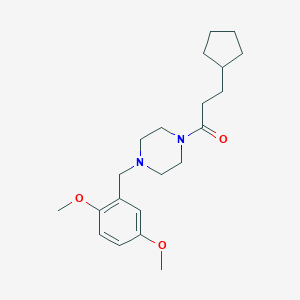
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential use in the treatment of various neurological disorders.
Scientific Research Applications
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have strong affinity for dopamine receptors, which are involved in the regulation of movement, mood, and cognition.
Mechanism of Action
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels results in enhanced dopamine neurotransmission, which is believed to be responsible for the therapeutic effects of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine.
Biochemical and Physiological Effects:
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine has been shown to have a number of biochemical and physiological effects, including the enhancement of dopamine neurotransmission, the modulation of glutamate neurotransmission, and the inhibition of acetylcholinesterase activity. These effects are believed to underlie the therapeutic potential of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine in lab experiments is its strong affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine, including the development of novel 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine derivatives with improved therapeutic potential, the investigation of the role of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine in the treatment of other neurological disorders, and the development of new methods for synthesizing 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine and related compounds.
In conclusion, 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its strong affinity for dopamine receptors and ability to enhance dopamine neurotransmission make it a useful tool for studying the role of dopamine in these disorders. However, further research is needed to fully understand the potential of 1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine and to develop new and improved derivatives for use in the clinic.
Synthesis Methods
1'-(2-Chlorobenzyl)-3-methyl-1,4'-bipiperidine can be synthesized using a variety of methods, including the reaction of 2-chlorobenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzyl bromide with 3-methylpiperidine in the presence of a palladium catalyst.
properties
Molecular Formula |
C18H27ClN2 |
|---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-5-4-10-21(13-15)17-8-11-20(12-9-17)14-16-6-2-3-7-18(16)19/h2-3,6-7,15,17H,4-5,8-14H2,1H3 |
InChI Key |
HGTDJQUDDCDCRF-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B247497.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B247498.png)

![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)


![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)
